molecular formula C12H24N2O2 B11877635 tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate

tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate

Katalognummer: B11877635
Molekulargewicht: 228.33 g/mol
InChI-Schlüssel: NYPPQRSVUJQKTO-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone with an aminomethyl group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group. Its stereochemistry (1R,2R) plays a critical role in its reactivity and applications in asymmetric catalysis and pharmaceutical synthesis. The Boc group enhances stability during synthetic processes, while the aminomethyl moiety serves as a versatile site for further functionalization, such as coupling with electrophiles or participation in coordination chemistry .

The compound is synthesized via multi-step protocols, often starting from chiral diamines like (1R,2R)-DACH (diaminocyclohexane) or derivatives. For example, in , the racemic form (rel-(1R,2S)) is prepared through carbamate protection of the amine group, highlighting its adaptability in diverse synthetic routes.

Eigenschaften

Molekularformel

C12H24N2O2

Molekulargewicht

228.33 g/mol

IUPAC-Name

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclohexyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1

InChI-Schlüssel

NYPPQRSVUJQKTO-NXEZZACHSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1CN

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCCCC1CN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically conducted in polar aprotic solvents (e.g., THF, acetonitrile) with a tertiary amine base (e.g., triethylamine) to scavenge HCl:

Cyclohexylamine+(Boc)2OBasetert-Butyl carbamate+CO2+Byproducts\text{Cyclohexylamine} + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl carbamate} + \text{CO}2 + \text{Byproducts}

Optimal conditions :

  • Temperature: 0–25°C.

  • Stoichiometry: 1.1–1.5 equiv Boc anhydride per amine group.

  • Yield: 85–92% after purification.

Challenges and Solutions

  • Competitive side reactions : Over-Boc protection or epimerization. Mitigated by controlled reagent addition and low temperatures.

  • Solubility issues : Use of acetonitrile or dichloromethane enhances substrate solubility.

Multi-Step Synthesis from Cyclohexene Derivatives

Epoxide Ring-Opening Strategy

A common approach involves epoxide intermediates derived from cyclohexene oxide:

  • Epoxidation : Cyclohexene → cyclohexene oxide (via mCPBA or H2_2O2_2).

  • Aminolysis : Ring-opening with ammonia or benzylamine to form trans-1,2-aminocyclohexanol.

  • Reductive amination : Conversion of the alcohol to aminomethylcyclohexane.

  • Boc protection : As described in Section 2.

Key data :

StepReagentYield (%)Purity (%)
EpoxidationmCPBA7895
AminolysisNH3_3/EtOH6590
Reductive aminationNaBH4_4/TiCl4_48288

Stereochemical Control

The (1R,2R)-rel configuration is achieved via:

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts during aminolysis.

  • Kinetic resolution : Enzymatic hydrolysis of racemic mixtures (e.g., lipase-catalyzed ester hydrolysis).

Industrial-Scale Production Considerations

Process Optimization

  • Solvent selection : Acetonitrile and THF are preferred for their low viscosity and ease of removal.

  • Catalyst recycling : Immobilized lipases or heterogeneous bases reduce costs.

  • Crystallization : Final product purity ≥99% is achieved via recrystallization from ethanol/water.

Analytical Characterization

Critical quality attributes are verified using:

  • HPLC : Purity assessment (C18 column, 80:20 acetonitrile/water).

  • NMR : 1^1H and 13^13C spectra confirm structure and stereochemistry.

  • Chiral GC : Enantiomeric excess ≥98% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

tert-Butyl ((1R,2R)-rel-2-(Aminomethyl)cyclohexyl)carbamate kann verschiedene Arten chemischer Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden oder Acylchloriden auftreten.

Häufige Reagenzien und Bedingungen

    Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators wie Molybdän kann für Oxidationsreaktionen verwendet werden.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether wird üblicherweise für Reduktionsreaktionen verwendet.

    Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid können Substitutionsreaktionen erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Carbamate führen .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Intermediate for Anticoagulants
One of the primary applications of tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is as an intermediate in the synthesis of Edoxaban, a direct oral anticoagulant used for the prevention and treatment of thromboembolic disorders. The compound facilitates the formation of key structural components necessary for Edoxaban's pharmacological activity .

Synthesis Methodology
The preparation of this compound typically involves several steps that enhance yield and purity. For instance, a method described in patent literature outlines the mixing of tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate with ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate under specific conditions to optimize the reaction environment and improve product outcomes .

Chemical Properties and Structure

Molecular Characteristics
The molecular formula for this compound is C14H27N3O3, with a molecular weight of approximately 285.38 g/mol . Its structure includes a tert-butyl group attached to a carbamate moiety, which is crucial for its reactivity and interaction with biological targets.

The ongoing research into this compound emphasizes its potential beyond just a synthetic intermediate. As new methods are developed to enhance its synthesis and application in drug formulations, its role could expand within various therapeutic areas.

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl ((1R,2R)-rel-2-(Aminomethyl)cyclohexyl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor oder Modulator von Enzymen wirken und deren Aktivität und Funktion beeinflussen. Das Vorhandensein der tert-Butylgruppe und der Aminomethylgruppe ermöglicht spezifische Bindungsinteraktionen mit Zielproteinen, die zu Veränderungen in ihrer Konformation und Aktivität führen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate with structurally analogous carbamate derivatives, emphasizing differences in functional groups, synthesis, and applications:

Compound Name Key Structural Features Synthesis Yield Applications References
This compound (1R,2R)-Cyclohexyl, aminomethyl, Boc Not reported Intermediate in drug synthesis; asymmetric catalysis
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (5) (1R,2R)-Cyclohexyl, primary amine, Boc 88% Ligand for ion-pair catalysis; precursor for phosphine ligands
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (1R,2S,5S)-Cyclohexyl, Boc, dimethylamino carbonyl Not reported Drug development (e.g., Edoxaban intermediate); bioactive molecule synthesis
tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (1R,2R)-Cyclohexyl, hydroxyl, Boc Not reported Lab research; potential chiral auxiliary
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (7) (1R,2R)-Cyclohexyl, benzyloxycarbonyl (Cbz) 66% Asymmetric catalysis; alternative protecting group strategies

Structural and Functional Differences

  • Aminomethyl vs. Amine: The target compound’s aminomethyl group (−CH2NH2) provides greater steric bulk and nucleophilicity compared to the primary amine in compound 5, enabling distinct reactivity in cross-coupling or alkylation reactions .
  • Boc vs. Cbz Protection: While Boc (tert-butyl) is base-labile, Cbz (benzyl) in compound 7 requires hydrogenolysis for deprotection, influencing synthetic route design .
  • Dimethylamino Carbonyl: The dimethylamino-carbonyl group in compound 4 enhances hydrogen-bonding capacity and solubility, making it suitable for drug-target interactions .

Key Research Findings

Stereochemical Impact : The (1R,2R) configuration in the target compound and its analogs significantly enhances enantioselectivity in catalytic reactions, as demonstrated in asymmetric borylation studies .

Thermal Stability : Boc-protected derivatives exhibit superior thermal stability compared to Cbz analogs, enabling high-temperature reactions without decomposition .

Biologische Aktivität

tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate is a carbamate compound that has garnered attention for its significant biological activity, particularly in the fields of enzymology and medicinal chemistry. This article delves into its biological interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a cyclohexyl ring. Its molecular formula is C12H24N2O2 with a molecular weight of 228.33 g/mol. The stereochemistry of the compound plays a crucial role in its biological interactions.

The primary mechanism of action involves the compound's ability to interact with specific enzymes and proteins:

  • Enzyme Inhibition : this compound acts as an inhibitor by binding to the active sites of enzymes, thus blocking their activity. This inhibition can modulate various biochemical pathways, which is essential for therapeutic effects.
  • Protein-Ligand Binding : The compound's structure allows it to selectively bind to target proteins, influencing their conformation and function. This selective binding enhances its potential as a biochemical probe in research settings .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Interactions : Studies have shown that it interacts with various enzymes, potentially affecting their catalytic activity. This property is valuable for investigating enzyme-substrate interactions and developing enzyme inhibitors .
  • Therapeutic Potential : Due to its ability to modulate enzyme activity, this compound has potential applications in drug development, particularly in creating therapeutics targeting specific diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, it was shown to significantly reduce the activity of specific proteases in vitro.
  • Binding Affinity Assessments : Quantitative structure-activity relationship (QSAR) models have been developed to predict the binding affinity of this compound to various protein targets. These models suggest that structural modifications can enhance its inhibitory potency against specific enzymes .
  • Therapeutic Applications : In preclinical studies, this compound demonstrated promising results as a therapeutic agent in models of disease where enzyme modulation is beneficial.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl ((1R,2S)-rel-2-(aminomethyl)cyclohexyl)carbamateSimilar carbamate structureDifferent stereochemistry affects reactivity
tert-Butyl ((1R,2S)-2-(aminomethyl)cyclopentyl)carbamateCyclopentane ring instead of cyclohexanePotentially different biological activity due to ring size
tert-Butyl carbamateBasic carbamate structure without cyclohexaneLacks the aminomethyl group; simpler reactivity profile

The distinct stereochemistry and structural configuration of this compound enhance its binding affinity and biological activity compared to similar compounds.

Q & A

Basic: What are the key structural features of tert-Butyl ((1R,2R)-rel-2-(aminomethyl)cyclohexyl)carbamate, and how do they influence reactivity?

The compound contains a tert-butyl carbamate group attached to a cyclohexyl ring with an aminomethyl substituent in the (1R,2R)-relative configuration. The tert-butyl group enhances steric protection of the carbamate, improving stability during synthetic steps. The aminomethyl group provides a nucleophilic site for further functionalization, such as coupling reactions or salt formation. The cyclohexyl ring’s chair conformation influences spatial accessibility for reactions .

Basic: What synthetic routes are commonly used to prepare this compound?

A standard method involves reacting (1R,2R)-2-(aminomethyl)cyclohexanol with tert-butyl chloroformate in dichloromethane (DCM) under basic conditions (e.g., triethylamine). The reaction proceeds via nucleophilic substitution, with yields dependent on solvent polarity and temperature control. Alternative routes use Boc-protected intermediates or enantioselective catalysis to preserve stereochemistry .

Advanced: How can researchers mitigate stereochemical inversion during synthesis?

Stereochemical integrity is maintained by:

  • Using anhydrous solvents (e.g., THF) to prevent hydrolysis.
  • Avoiding strong acids/bases that may epimerize the cyclohexyl ring.
  • Monitoring reaction progress with chiral HPLC or circular dichroism (CD) spectroscopy.
  • Employing low temperatures (0–5°C) during carbamate formation .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • HPLC with Chiral Columns : Resolves enantiomeric excess (ee) ≥98% .

Advanced: How do solvent polarity and base selection impact reaction efficiency?

  • Polar solvents (DCM vs. THF) : THF increases carbamate stability but may slow reaction kinetics.
  • Bases (Triethylamine vs. DMAP) : Bulky bases like DMAP reduce side reactions (e.g., tert-butyl group cleavage).
  • Temperature : Lower temperatures (0°C) favor selectivity but prolong reaction time .

Basic: What are the primary research applications of this compound?

  • Medicinal Chemistry : Intermediate for cardiovascular drugs (e.g., Edoxaban synthesis).
  • Organic Synthesis : Chiral building block for complex heterocycles.
  • Biochemical Probes : Studying enzyme inhibition (e.g., proteases) via carbamate interactions .

Advanced: How can conflicting NMR data on diastereomer ratios be resolved?

  • Variable Temperature (VT) NMR : Differentiates dynamic vs. static stereochemical mixtures.
  • NOESY/ROESY : Identifies spatial proximity of protons to confirm ring conformation.
  • Crystallography : Single-crystal X-ray structures provide definitive stereochemical assignments .

Basic: What safety precautions are essential when handling this compound?

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility.
  • Storage : 2–8°C in airtight containers to prevent hydrolysis .

Advanced: What strategies optimize large-scale synthesis while maintaining enantiopurity?

  • Flow Chemistry : Continuous processing minimizes batch variability.
  • Enzymatic Resolution : Lipases or esterases selectively hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Enhances ee ≥99% via selective precipitation .

Basic: How does the tert-butyl group influence the compound’s pharmacokinetic properties?

The tert-butyl group increases lipophilicity, enhancing membrane permeability. However, it may reduce aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) for in vivo studies .

Advanced: How can computational methods predict biological activity?

  • Molecular Docking : Simulates binding to target proteins (e.g., thrombin for Edoxaban analogs).
  • QSAR Models : Correlate substituent effects (e.g., aminomethyl position) with IC50_{50} values.
  • MD Simulations : Assess conformational stability in biological matrices .

Basic: What are common impurities in synthesized batches, and how are they removed?

  • By-Products : Unreacted starting materials or tert-butyl alcohol.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Advanced: How to resolve discrepancies in biological activity across studies?

  • Assay Standardization : Use positive controls (e.g., known enzyme inhibitors).
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere.
  • Dose-Response Curves : Ensure linearity across concentration ranges .

Basic: What regulatory considerations apply to its use in drug development?

  • ICH Guidelines : Ensure purity ≥95% (HPLC) and residual solvent limits (e.g., DCM ≤600 ppm).
  • Genotoxicity Studies : Ames test for mutagenicity .

Advanced: How can kinetic vs. thermodynamic control be leveraged in synthesis?

  • Low Temperatures : Favor kinetic products (e.g., less stable diastereomers).
  • Prolonged Reaction Times : Shift equilibrium toward thermodynamic products.
  • Additives (e.g., Crown Ethers) : Stabilize transition states for selective pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.